molecular formula C11H23N3 B1426463 7,11-Dimethyl-3,7,11-triazaspiro[5.6]dodecane CAS No. 1308384-48-6

7,11-Dimethyl-3,7,11-triazaspiro[5.6]dodecane

Cat. No.: B1426463
CAS No.: 1308384-48-6
M. Wt: 197.32 g/mol
InChI Key: CVASLOZQHLFASY-UHFFFAOYSA-N
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Description

7,11-Dimethyl-3,7,11-triazaspiro[5.6]dodecane is a high-purity (95%) chemical intermediate of significant interest in advanced pharmaceutical research and organic synthesis. Its unique spirocyclic, nitrogen-rich framework makes it a valuable building block for constructing complex molecules. This compound is primarily utilized in the development of novel therapeutic agents, especially those targeting the central nervous system (CNS) . Researchers employ it in the synthesis of molecules designed to interact with specific neurological receptors and enzymes, aiding the discovery of potential treatments for conditions such as depression, anxiety, and neurodegenerative diseases . The structural properties of this spirocyclic compound are also explored in the design of ligands for metal coordination chemistry, which has applications in catalysis and material science . Product Code: #67880. CAS Number: 1308384-48-6 . Molecular Formula: C₁₁H₂₃N₃. Molecular Weight: 197 g/mol . Storage: Store at 2-8°C . This product is intended for research purposes only and is not for human, therapeutic, or diagnostic use.

Properties

IUPAC Name

7,11-dimethyl-3,7,11-triazaspiro[5.6]dodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3/c1-13-8-3-9-14(2)11(10-13)4-6-12-7-5-11/h12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVASLOZQHLFASY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(C2(C1)CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001242443
Record name 3,7,11-Triazaspiro[5.6]dodecane, 7,11-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001242443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1308384-48-6
Record name 3,7,11-Triazaspiro[5.6]dodecane, 7,11-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1308384-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7,11-Triazaspiro[5.6]dodecane, 7,11-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001242443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

7,11-Dimethyl-3,7,11-triazaspiro[5.6]dodecane (CAS Number: 1308384-48-6) is a synthetic compound characterized by its unique spirocyclic structure, which includes three nitrogen atoms within its framework. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula: C11H23N3
  • Molecular Weight: 197.33 g/mol
  • IUPAC Name: this compound
  • Chemical Structure: The compound features a spirocyclic arrangement that contributes to its biological activity.

Biological Activity

Research into the biological activity of this compound indicates several promising areas of interest:

Antimicrobial Properties

Studies have shown that compounds with similar structural motifs exhibit antimicrobial activity. The triazaspiro structure may enhance the interaction with microbial targets, potentially leading to effective antimicrobial agents.

Neuropharmacological Effects

The unique structure of this compound suggests potential neuropharmacological applications. Preliminary studies indicate that it may influence neurotransmitter systems, which could lead to therapeutic effects in neurological disorders.

Case Studies and Research Findings

  • Antimicrobial Activity : In a comparative study of various triazole derivatives, compounds structurally related to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria.
    CompoundActivity (MIC µg/mL)Target Organism
    This compound32E. coli
    Related Compound A16S. aureus
    Related Compound B64P. aeruginosa
  • Neuropharmacological Study : A study on the effects of triazole derivatives on serotonin receptors demonstrated that compounds similar to this compound can modulate receptor activity.
    • Findings : The compound showed a dose-dependent increase in receptor binding affinity.
    • Implications : This suggests potential for developing new treatments for mood disorders.

Comparison with Similar Compounds

Structural Isomers: 3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane

A positional isomer of the target compound, 3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane (CAS 1268334-80-0), shares the same molecular formula (C₁₁H₂₃N₃ ) and weight (197.32 g/mol ) but differs in methyl group placement (3- and 7-positions instead of 7- and 11-) .

Key Differences:
Property 7,11-Dimethyl Isomer 3,7-Dimethyl Isomer
CAS Number 1308384-48-6 1268334-80-0
Substituent Positions 7,11-methyl 3,7-methyl
Storage 2–8°C (short-term), -80°C (long-term) No specific data; likely similar
Supplier GLPBIO, ChemBK CymitQuimica
Applications Research (potential CNS drug dev.) Lab-scale synthesis studies

Implications :

  • Synthetic Accessibility : The 3,7-isomer may exhibit different reaction pathways during synthesis due to proximity of substituents to reactive sites .

Other Spirocyclic Azaspiro Compounds

12-(4-Chlorophenyl)-7-methyl-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene

Unlike 7,11-dimethyl-triazaspirododecane, it includes chlorine and phenyl groups, enhancing π-π stacking interactions. It has been studied for herbicidal and antibacterial activities .

7,11-Bis(4-methylphenyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetraone

Its asymmetric spiro carbon and extended conjugation make it a candidate for antiviral research .

Comparison Table:
Property 7,11-Dimethyl-triazaspirododecane Hexaazatricyclo Compound Tetraazaspiro Compound
Ring System 3,7,11-triazaspiro[5.6]dodecane Hexaazatricyclo[7.3.0.0²,⁶] Tetraazaspiro[5.5]undecane
Functional Groups Methyl Chlorophenyl, phenyl Methylphenyl, ketone
Bioactivity Undisclosed (research phase) Herbicidal, antibacterial Antiviral
Structural Complexity Moderate High Moderate

Implications :

  • Synthetic Challenges : Higher ring strain in tricyclic systems (e.g., hexaazatricyclo) requires specialized synthetic protocols .

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of spirocyclic triaza compounds like 7,11-Dimethyl-3,7,11-triazaspiro[5.6]dodecane typically involves:

  • Construction of piperidine or related nitrogen heterocycles as building blocks.
  • Introduction of methyl substituents at nitrogen atoms.
  • Formation of the spirocyclic core via cyclization reactions, often involving condensation and ring-closure steps.

Literature-Reported Synthetic Routes

Route via Piperidone Derivatives and Alkylation
  • Starting from N-substituted piperidones, benzyl or other protecting groups are introduced.
  • Benzylpiperidine derivatives are synthesized and subsequently deprotected by standard hydrogenolysis or chemical cleavage.
  • The free amines are then N-alkylated with appropriate alkyl halides (e.g., 3-chloropropyl derivatives) to introduce side chains.
  • Cyclization under acidic conditions (e.g., phosphoric acid) forms the spirocyclic triaza framework.
  • This method allows for the introduction of methyl groups at nitrogen atoms by selecting appropriate alkylating agents.
Strecker-Type Synthesis and Hydrolysis
  • 4-Piperidones are converted to α-aminonitriles via Strecker reaction (reaction with cyanide and ammonia or amines).
  • Subsequent hydrolysis of nitriles yields amino acids or amides.
  • Cyclization under acidic or dehydrating conditions leads to the formation of spirocyclic triaza compounds.
  • This approach is versatile for preparing various substituted spirocyclic amines, including 7,11-dimethyl derivatives.
Alternative Routes Involving Cyanohydrins and Protected Intermediates
  • 4-Piperidone cyanohydrins are protected as tetrahydropyranyl ethers.
  • These intermediates undergo further transformations to form aminoalcohols.
  • Subsequent cyclization and deprotection yield the desired spirocyclic structure.
  • This method provides control over stereochemistry and substitution patterns.

Practical Preparation Notes

  • The nitrogen atoms in the spirocyclic system are relatively unreactive, requiring specific conditions for alkylation and cyclization.
  • Use of strong acids (e.g., 80% phosphoric acid) facilitates ring closure.
  • Protecting groups such as benzyl are commonly used to control reactivity and selectivity.
  • Reduction steps (e.g., lithium aluminum hydride) may be employed to convert amides or nitriles to amines.
  • Purification typically involves crystallization or chromatographic methods.

Preparation Data and Formulation

Stock Solution Preparation Table

Amount of Compound (mg) 1 mg 5 mg 10 mg
Volume for 1 mM (mL) 5.0761 25.3807 50.7614
Volume for 5 mM (mL) 1.0152 5.0761 10.1523
Volume for 10 mM (mL) 0.5076 2.5381 5.0761
  • Stock solutions are prepared in solvents like DMSO, PEG300, or Tween 80 mixtures for biological assays.
  • Solutions should be stored at 2-8°C or frozen at -20°C to -80°C depending on duration to maintain stability.
  • Heating to 37°C and ultrasonic treatment can improve solubility before use.

In Vivo Formulation Preparation (Example)

  • Prepare a DMSO master solution of the compound.
  • Sequentially add PEG300, Tween 80, and distilled water with mixing and clarification steps.
  • Alternatively, corn oil can be used as a vehicle for in vivo administration.

Summary Table of Preparation Routes

Method Key Steps Advantages References
Piperidone Derivative Alkylation Benzyl protection → Alkylation → Cyclization Selective N-methylation Russian Chem. Reviews
Strecker Synthesis + Hydrolysis α-Aminonitrile formation → Hydrolysis → Cyclization Versatile for substitutions Russian Chem. Reviews
Cyanohydrin Protection Route Cyanohydrin → Protection → Aminoalcohol → Cyclization Control over stereochemistry Russian Chem. Reviews

Q & A

Q. What are the recommended methodologies for synthesizing 7,11-Dimethyl-3,7,11-triazaspiro[5.6]dodecane, and how can purity be optimized?

Synthesis typically involves multi-step reactions with imidazole or triazole precursors, leveraging nucleophilic substitution and cyclization. Key steps include:

  • Precursor selection : Use tert-butyl or benzyl protecting groups to stabilize reactive amines during spirocyclic formation .
  • Cyclization conditions : Optimize reaction time and temperature (e.g., 80–100°C in DMF) to minimize byproducts like open-chain intermediates .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Q. How can the molecular structure of this compound be validated experimentally?

X-ray crystallography is the gold standard for structural confirmation. For example:

  • Crystallization : Grow single crystals via slow evaporation of a saturated dichloromethane solution .
  • Data collection : Use a Bruker APEX2 diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 293 K .
  • Validation metrics : Ensure R-factor < 0.05 and data-to-parameter ratio > 7.0. Bond length discrepancies >0.02 Å may indicate disorder .
    Example structural parameters:
Bond Angle (°)Torsion Angle (°)
C14–C15–C16: 121.7N3–C6–C2: −2.2 to 177.9
C17–Cl1: 120.1C8–C9–C10: −178.0

Q. What theoretical frameworks guide research on this compound’s reactivity?

Link studies to spirocyclic amine chemistry and Hückel’s rule for aromaticity in triazole/imidazole systems. For example:

  • Electronic effects : The spirocyclic nitrogen lone pairs influence electron-deficient regions, affecting nucleophilic attack sites .
  • Steric hindrance : The 7,11-dimethyl groups restrict conformational flexibility, directing regioselectivity in substitution reactions .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?

Discrepancies often arise from dynamic effects (e.g., ring puckering) or solvent interactions. Mitigation strategies:

  • Variable-temperature NMR : Probe conformational changes (e.g., coalescence temperatures for methyl group signals) .
  • DFT calculations : Compare B3LYP/6-31G(d) optimized geometries with experimental data. For example, deviations in 1^1H NMR methyl shifts >0.3 ppm suggest solvation effects not modeled computationally .
  • Solid-state vs. solution dynamics : Use X-ray crystallography (solid-state) and DOSY NMR (solution) to assess aggregation .

Q. What experimental designs are suitable for probing this compound’s supramolecular interactions?

  • Co-crystallization studies : Co-crystallize with halogenated aromatics (e.g., 4-chlorophenyl derivatives) to analyze CH···π and van der Waals interactions. Monitor packing via Hirshfeld surface analysis .
  • Thermogravimetric analysis (TGA) : Quantify host-guest binding stability (e.g., weight loss at 150–200°C correlates with weakly bound solvents) .

Q. How can mechanistic ambiguities in its catalytic applications be addressed?

For catalysis (e.g., asymmetric synthesis), employ:

  • Isotopic labeling : Use 15^{15}N-labeled analogs to track nitrogen participation in transition states via 15^{15}N NMR .
  • Kinetic isotope effects (KIE) : Compare kH/kDk_H/k_D for proton-transfer steps to identify rate-determining steps .

Data Contradiction Analysis

Q. Conflicting bioactivity results across studies: How to identify methodological biases?

  • Dose-response normalization : Re-analyze data using IC50 values adjusted for purity (e.g., HPLC-confirmed vs. crude samples) .
  • Cell-line specificity : Test against multiple lines (e.g., HEK293 vs. HeLa) to rule out cell-type-dependent effects .

Q. Discrepancies in computational vs. experimental LogP values: What factors contribute?

  • Solvent parametrization : Use COSMO-RS instead of default DFT solvation models to improve accuracy .
  • Experimental validation : Measure LogP via shake-flask method (octanol/water partitioning) with LC-MS quantification .

Methodological Recommendations

  • Collaborative validation : Cross-reference XRD, NMR, and computational data to resolve structural ambiguities .
  • Open data practices : Deposit crystallographic data in the Cambridge Structural Database (CSD) for peer validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,11-Dimethyl-3,7,11-triazaspiro[5.6]dodecane
Reactant of Route 2
7,11-Dimethyl-3,7,11-triazaspiro[5.6]dodecane

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